REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:18]=[CH:17][C:5]([CH2:6][O:7][C:8]2[C:9]([OH:16])=[C:10]([CH:13]=[CH:14][CH:15]=2)[CH:11]=[O:12])=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].I[CH2:26][CH3:27].[Cl-].[NH4+]>C(#N)C>[Cl:1][C:2]1[CH:18]=[CH:17][C:5]([CH2:6][O:7][C:8]2[C:9]([O:16][CH2:26][CH3:27])=[C:10]([CH:13]=[CH:14][CH:15]=2)[CH:11]=[O:12])=[CH:4][CH:3]=1 |f:1.2.3,5.6|
|
Name
|
|
Quantity
|
110 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(COC=2C(=C(C=O)C=CC2)O)C=C1
|
Name
|
|
Quantity
|
150 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
reactant
|
Smiles
|
ICC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
98 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 98° C. for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
was extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The organic layer was collected
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
After removal of solvent
|
Type
|
CUSTOM
|
Details
|
a light yellow solid was obtained (629, 116 mg, 95%)
|
Reaction Time |
18 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(COC=2C(=C(C=O)C=CC2)OCC)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |